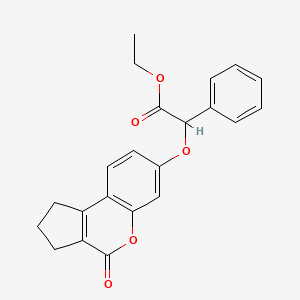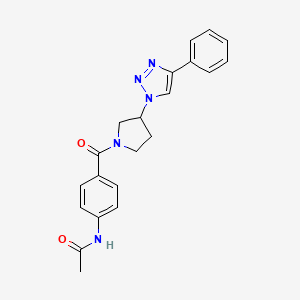![molecular formula C18H20F2N4O2S B2939338 5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008068-97-0](/img/structure/B2939338.png)
5-((3,4-Difluorophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a thiazole, a triazole, and a morpholine ring. The presence of fluorine atoms and the morpholine ring suggests that it might have some pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of fluorine atoms could affect its reactivity and the morpholine ring could influence its solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of triazole derivatives, including compounds similar to the one , involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to various derivatives with potential antimicrobial activities. Such compounds are synthesized through multiple steps, indicating a complex chemical behavior and diverse potential applications in medicinal chemistry (Bektaş et al., 2007).
Antimicrobial Activities
Triazole derivatives have been screened for antimicrobial activities, with some showing good or moderate activities against test microorganisms. This suggests their potential use in developing new antimicrobial agents, highlighting the importance of structural modifications to enhance biological activities (Bektaş et al., 2007).
Molecular Structure Analysis
Investigations on the molecular structure, vibrational analysis, and thermodynamic properties of similar compounds reveal insights into their chemical behavior. Quantum chemical calculations, including NMR chemical shifts and vibrational frequency values, help in understanding the molecular structure and predicting reactivity and properties. Such studies are crucial for the development of compounds with desired physical, chemical, and biological properties (Medetalibeyoğlu et al., 2019).
Potential for Nonlinear Optical Properties
Research on derivatives of triazole and other heterocyclic compounds shows significant interest in their nonlinear optical properties. This area explores the materials' ability to interact with light in unique ways, making them suitable for applications in photonics and optoelectronics. The exploration of novel compounds for optical limiting behavior indicates the potential of such chemicals in developing advanced materials for optical devices (Murthy et al., 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(3,4-difluorophenyl)-(2,6-dimethylmorpholin-4-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2S/c1-9-7-23(8-10(2)26-9)15(12-4-5-13(19)14(20)6-12)16-17(25)24-18(27-16)21-11(3)22-24/h4-6,9-10,15,25H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGHXNMBHPWURM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C2=CC(=C(C=C2)F)F)C3=C(N4C(=NC(=N4)C)S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

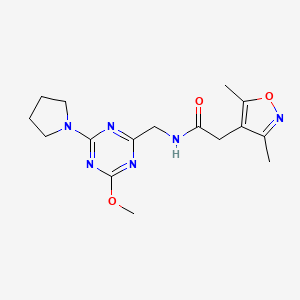
![1-methyl-5-[(4-methyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2939257.png)




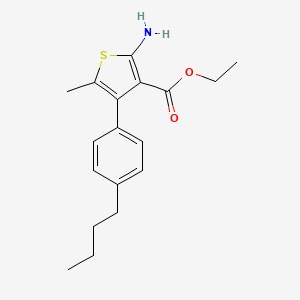
![N'-cyclopropyl-N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2939263.png)
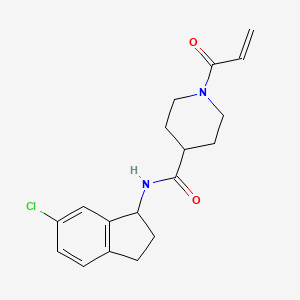
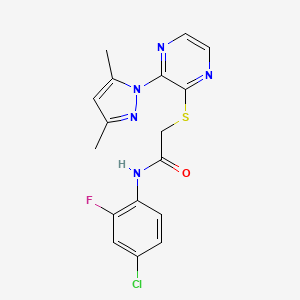
![(2Z)-N-(4-chlorophenyl)-2-cyano-2-[4-hydroxy-3-phenyl-4-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2939266.png)
![5-Ethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2939269.png)
